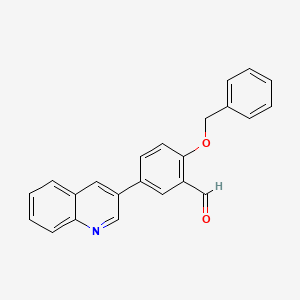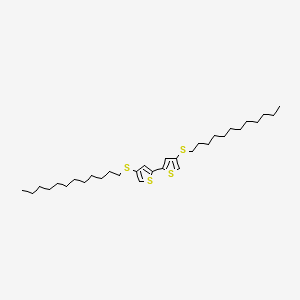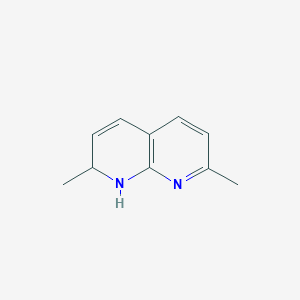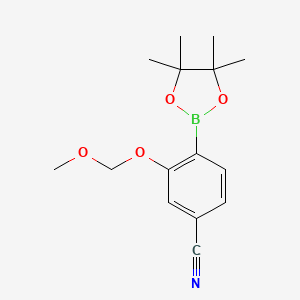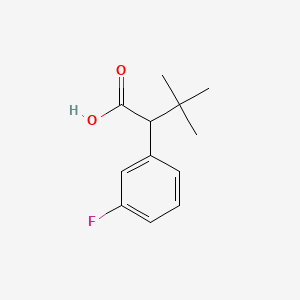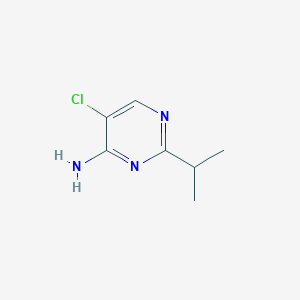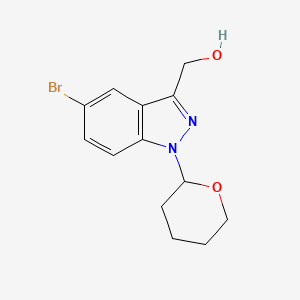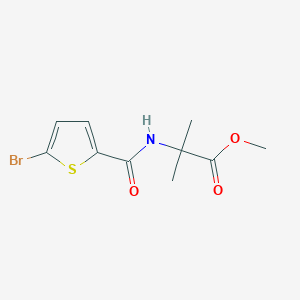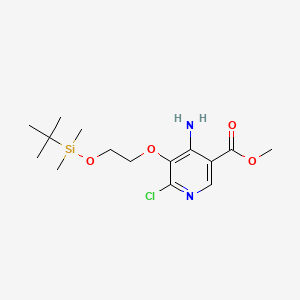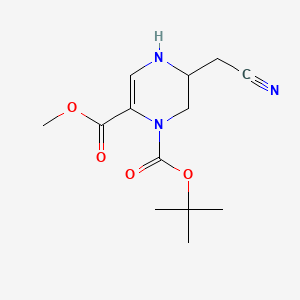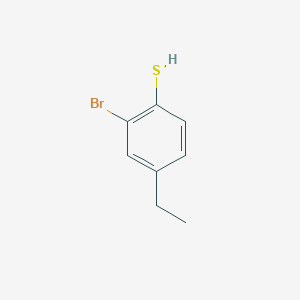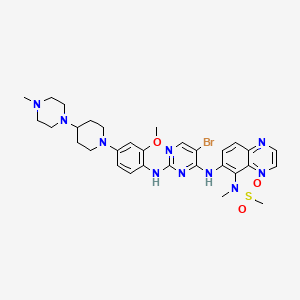
5-Fluoro-2-methoxy-N-(pivaloyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and a neopentanoyloxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide typically involves multiple steps. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by the introduction of the neopentanoyloxy group through esterification. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Products include 5-fluoro-2-methoxybenzoic acid or 5-fluoro-2-methoxybenzaldehyde.
Reduction: Products include 5-fluoro-2-methoxy-N-(neopentanoyloxy)aniline.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxy-N-(neopentanoyloxy)benzamide.
科学的研究の応用
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The neopentanoyloxy group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
5-fluoro-2-methoxybenzamide: Lacks the neopentanoyloxy group, which may result in different biological activity and solubility.
2-methoxy-N-(neopentanoyloxy)benzamide: Lacks the fluorine atom, which may affect binding affinity and specificity.
5-fluoro-N-(neopentanoyloxy)benzamide: Lacks the methoxy group, which may influence the compound’s chemical reactivity and biological activity.
Uniqueness
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C13H16FNO4 |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
[(5-fluoro-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)12(17)19-15-11(16)9-7-8(14)5-6-10(9)18-4/h5-7H,1-4H3,(H,15,16) |
InChIキー |
WJHPLYSDEARZJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)ONC(=O)C1=C(C=CC(=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


